

A Technical Guide to the Physical Properties of 1-Palmitoyl-2-arachidoyllecithin (PAPC)

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Compound of Interest

Compound Name: 1-PalMitoyl-2-arachidoyllecithin

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Introduction

1-Palmitoyl-2-arachidoyllecithin, more formally known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is a significant glycerophospholipid that incorporates both a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid, 20:4) at the sn-2 position. As a key component of biological membranes, PAPC plays a crucial role in membrane fluidity and structure. Furthermore, its oxidation products are recognized as important signaling molecules, particularly in the context of inflammation and vascular diseases, making PAPC a subject of intense research in drug development and cellular biology.^{[1][2]} This guide provides an in-depth overview of the core physical properties of PAPC, detailed experimental methodologies for their determination, and a visualization of its role in cellular signaling.

Core Physical Properties

The physical characteristics of PAPC are fundamental to its function in biological and model membrane systems. A summary of its key quantitative properties is provided below.

Property	Value	Source
Molecular Formula	C ₄₄ H ₈₀ NO ₈ P	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	782.1 g/mol	--INVALID-LINK--, --INVALID-LINK--
Exact Mass	781.562 g/mol	--INVALID-LINK--
IUPAC Name	[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate	--INVALID-LINK--
Synonyms	PAPC, PC(16:0/20:4)	--INVALID-LINK--, --INVALID-LINK--
Solubility	Soluble in chloroform (e.g., 50 mg/ml)	--INVALID-LINK--
Storage Temperature	-20°C	--INVALID-LINK--, --INVALID-LINK--

Melting Point and Phase Transition Temperature (T_m)

The melting point and main phase transition temperature (T_m) are critical parameters that define the temperature at which a lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. For mixed-chain phospholipids like PAPC, this behavior is complex. The presence of a long, unsaturated arachidonoyl chain introduces kinks, disrupting the orderly packing that is characteristic of saturated phospholipids. This generally results in a lower T_m compared to phospholipids with two saturated acyl chains.

While specific experimental data for the T_m of pure PAPC is not readily available in the cited literature, the thermotropic behavior of mixed-chain phosphatidylcholines has been studied. Generally, in pairs of positional isomers, the isomer with the longer acyl chain at the sn-2 position tends to have a higher transition temperature.[3] The introduction of cis double bonds significantly lowers the T_m. For example, the T_m of 1-palmitoyl-2-oleoyl-sn-glycero-3-

phosphocholine (POPC), which has one double bond in its sn-2 chain, is approximately -2°C . [4] Given that arachidonic acid has four cis double bonds, the T_m of PAPC is expected to be substantially lower than that of its saturated counterparts.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. For diacyl phospholipids like PAPC, which have very low water solubility, the CMC is typically in the nanomolar range. This extremely low CMC means that PAPC will spontaneously form bilayers (liposomes) in aqueous solutions rather than micelles. While a precise experimental value for the CMC of PAPC is not provided in the searched literature, it is expected to be very low, reflecting its hydrophobic nature.

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to characterize the thermotropic phase behavior of lipids.[5]

Methodology:

- Liposome Preparation:
 - A known quantity of PAPC is dissolved in a suitable organic solvent (e.g., chloroform).
 - The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
 - The film is further dried under vacuum for several hours to remove any residual solvent.
 - The lipid film is hydrated with an aqueous buffer at a temperature above the expected T_m , followed by vortexing to form multilamellar vesicles (MLVs).
 - To obtain large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[5]

- DSC Analysis:
 - A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical volume of buffer is used as a reference.
 - The sample and reference pans are placed in the calorimeter.
 - The system is cooled to a temperature well below the expected transition and then heated at a constant rate (e.g., 1°C/min).[6]
 - The differential heat flow between the sample and the reference is recorded as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (T_m).[7]

Lipid Identification and Analysis by Mass Spectrometry

Mass spectrometry is a primary tool for the structural confirmation and analysis of phospholipids.

Methodology:

- Lipid Extraction:
 - For biological samples, lipids are extracted using a solvent system, such as the Bligh-Dyer method, which uses a chloroform/methanol/water mixture to partition lipids into the organic phase.
 - The organic phase containing the lipids is collected and the solvent is evaporated.
- Mass Spectrometry Analysis:
 - The dried lipid extract is reconstituted in an appropriate solvent for analysis.
 - The sample is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of different lipid species.
 - Electrospray ionization (ESI) is a common ionization technique for phospholipids.

- In positive ion mode, PAPC is typically detected as its protonated molecule $[M+H]^+$ or as adducts with sodium $[M+Na]^+$ or potassium $[M+K]^+$. In negative ion mode, it can be detected as the $[M-CH_3]^-$ ion.
- Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about the headgroup and the fatty acyl chains.

Determination of Critical Micelle Concentration (CMC)

Fluorescence spectroscopy using a probe like pyrene is a sensitive method for determining the CMC of amphiphiles.

Methodology:

- Sample Preparation:
 - A stock solution of pyrene in a suitable organic solvent is prepared.
 - A series of aqueous solutions with varying concentrations of PAPC are prepared.
 - A small aliquot of the pyrene stock solution is added to each PAPC solution, and the solvent is allowed to evaporate, leaving the pyrene incorporated within the lipid assemblies.
- Fluorescence Measurement:
 - The fluorescence emission spectrum of pyrene is recorded for each sample.
 - The ratio of the intensity of the first and third vibronic peaks (I_1/I_3) of the pyrene emission spectrum is plotted against the logarithm of the PAPC concentration.
 - The I_1/I_3 ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase, the ratio is high, while it decreases as pyrene partitions into the hydrophobic core of micelles.
 - The CMC is determined from the inflection point of the resulting sigmoidal curve.

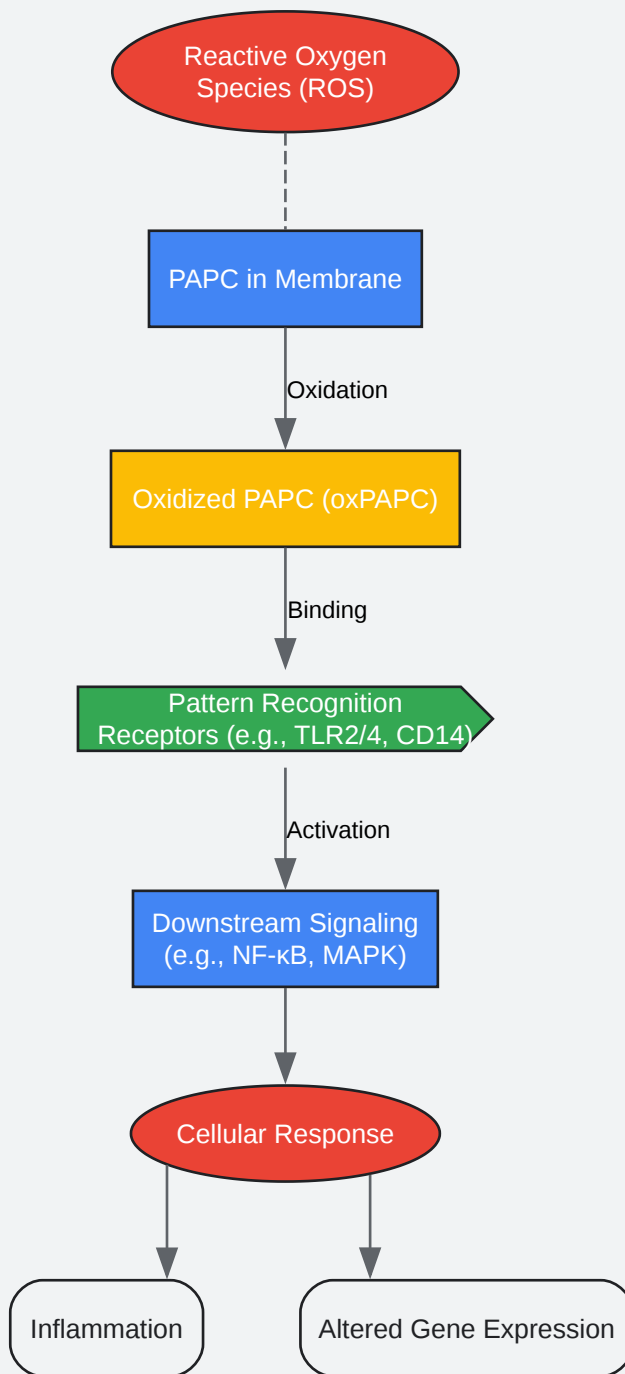
Signaling Pathways and Biological Relevance

PAPC is not only a structural component of membranes but also a precursor to potent signaling molecules. Under conditions of oxidative stress, the arachidonoyl chain of PAPC is susceptible to oxidation, leading to the formation of a complex mixture of oxidized phospholipids, collectively known as oxidized PAPC (oxPAPC).^{[1][2][8]} These oxidation products can act as damage-associated molecular patterns (DAMPs) and modulate inflammatory responses.

Oxidized PAPC Signaling Workflow

The following diagram illustrates a simplified workflow of how PAPC oxidation leads to cellular signaling events.

Workflow of PAPC Oxidation and Signaling

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Caption: Oxidation of PAPC by ROS generates oxPAPC, which can activate cellular signaling pathways.

This workflow highlights that reactive oxygen species can oxidize PAPC within cell membranes. The resulting oxPAPC can then be recognized by pattern recognition receptors, such as Toll-like receptors (TLR2 and TLR4) and CD14, initiating downstream signaling cascades that lead to cellular responses like inflammation and altered gene expression.[8] This pathway is implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis.

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